![molecular formula C13H22N2O2S B7528947 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene is an organic compound that belongs to the class of sulfonamides. This compound features a benzene ring substituted with a diethylsulfamoylamino group and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene typically involves the reaction of 2-methylbenzene with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The reaction proceeds via nucleophilic substitution, where the diethylsulfamoyl chloride reacts with the amine group on the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(Diethylsulfamoylamino)ethyl]-benzene: Lacks the methyl group on the benzene ring.
1-[1-(Diethylsulfamoylamino)ethyl]-3-methylbenzene: The methyl group is positioned differently on the benzene ring.
1-[1-(Diethylsulfamoylamino)ethyl]-4-methylbenzene: Another positional isomer with the methyl group at the para position.
Uniqueness
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the diethylsulfamoylamino group and the methyl group in specific positions can lead to distinct properties compared to its isomers and other related compounds.
Propriétés
IUPAC Name |
1-[1-(diethylsulfamoylamino)ethyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-5-15(6-2)18(16,17)14-12(4)13-10-8-7-9-11(13)3/h7-10,12,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSROVFWKNTSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
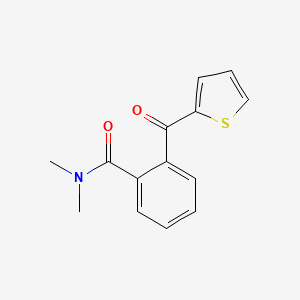
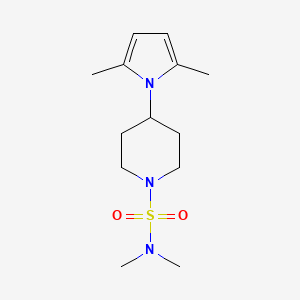
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)


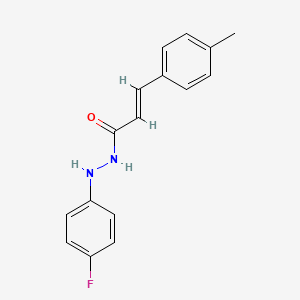

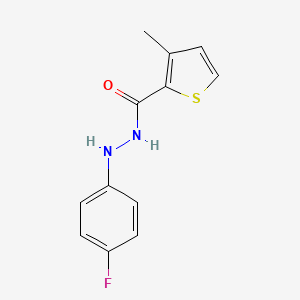
![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)
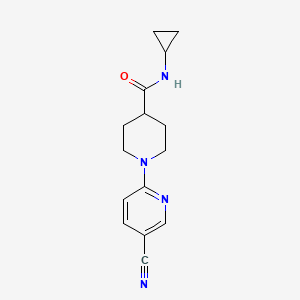
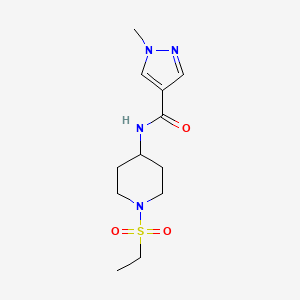
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
